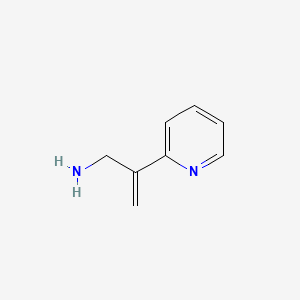2-(Pyridin-2-YL)prop-2-EN-1-amine
CAS No.:
Cat. No.: VC18220697
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10N2 |
|---|---|
| Molecular Weight | 134.18 g/mol |
| IUPAC Name | 2-pyridin-2-ylprop-2-en-1-amine |
| Standard InChI | InChI=1S/C8H10N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5H,1,6,9H2 |
| Standard InChI Key | SWMJYWKHMDQKMH-UHFFFAOYSA-N |
| Canonical SMILES | C=C(CN)C1=CC=CC=N1 |
Introduction
Structural and Chemical Properties of Pyridine-Allylamine Conjugates
Table 1: Comparative Molecular Properties of Analogous Compounds
The allylamine moiety introduces rotational flexibility, while the pyridine ring contributes aromaticity and basicity. Theoretical calculations suggest that 2-(pyridin-2-yl)prop-2-en-1-amine would exhibit a logP value of ~1.0, balancing hydrophobicity and water solubility .
Spectroscopic and Computational Data
Hypothetical NMR spectra for 2-(pyridin-2-yl)prop-2-en-1-amine can be extrapolated from analogs. For N-(pyridin-2-ylmethyl)prop-2-en-1-amine, the pyridine protons resonate at δ 8.5–7.1 ppm, while the allylic protons appear as a multiplet near δ 5.8–5.2 ppm . Density functional theory (DFT) studies predict a planar geometry for the conjugated system, with intramolecular hydrogen bonding between the amine and pyridine nitrogen .
Synthetic Methodologies for Pyridine-Allylamine Derivatives
Petasis Borono–Mannich Reaction
The Petasis reaction enables three-component coupling of aldehydes, amines, and boronic acids. In a study by Mandai et al., 2-pyridinecarbaldehydes reacted with secondary amines and trans-2-phenylvinylboronic acid to yield (E)–N-benzyl-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-amine in 96% yield . This method highlights the potential for synthesizing 2-(pyridin-2-yl)prop-2-en-1-amine analogs via aldehyde-amine condensation.
Mechanistic Insight:
-
Imine Formation: The aldehyde and amine condense to form an imine intermediate.
-
Boronate Addition: The boronic acid attacks the imine, facilitated by Lewis acid catalysis.
-
Proton Transfer and Elimination: Aryl migration and dehydration yield the allylamine product .
Transition Metal-Catalyzed Amination
Palladium-catalyzed coupling reactions offer an alternative route. For example, N-(prop-2-yn-1-yl)pyridin-2-amines undergo cyclization with halides to form imidazo[1,2-a]pyridines, a reaction applicable to allylamine derivatives .
Table 2: Optimization of Petasis Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 96 |
| Temperature (°C) | 80 | 92 |
| Catalyst | None | 96 |
| Reaction Time (h) | 12 | 96 |
Reactivity and Functionalization
Cyclization to Imidazo[1,2-a]pyridines
Allylamine-pyridine conjugates serve as precursors to nitrogen-rich heterocycles. In a seminal study, N-(prop-2-yn-1-yl)pyridin-2-amines underwent iodine-mediated cyclization to yield imidazo[1,2-a]pyridines with exo-methylene halides . This reaction proceeds via:
-
Halogenation: Electrophilic addition of iodine to the alkyne.
-
6-endo-dig Cyclization: Formation of the imidazole ring.
Hydrogenation and Deamination
Catalytic hydrogenation of 2-(pyridin-2-yl)prop-2-en-1-amine derivatives over Pd/C selectively reduces the double bond, yielding saturated amines. Subsequent deamination with HNO₂ affords 2-alkylpyridines, valuable intermediates in medicinal chemistry .
Applications in Organic Synthesis and Drug Discovery
Multicomponent Reaction Platforms
The structural flexibility of pyridine-allylamine hybrids makes them ideal substrates for diversity-oriented synthesis. For instance, Petasis adducts have been used to build libraries of α-amino acids and kinase inhibitors .
Table 3: Bioactivity of Selected Analogs
| Compound | Target | IC₅₀/EC₅₀ (nM) |
|---|---|---|
| N-(Pyridin-2-ylmethyl)prop-2-en-1-amine | 5-HT₂A Receptor | 230 |
| 2-(Pyridin-2-yl)propan-1-amine | MAO-B | 450 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume